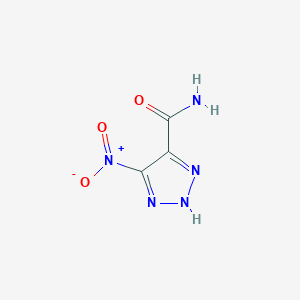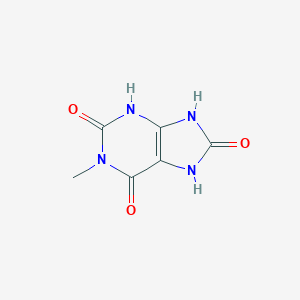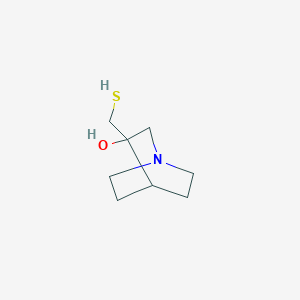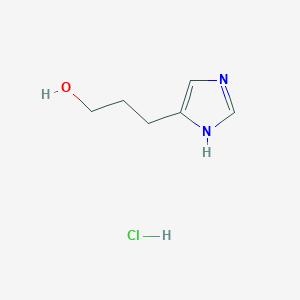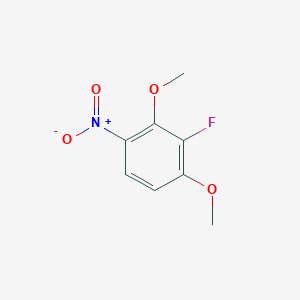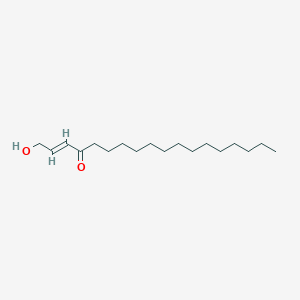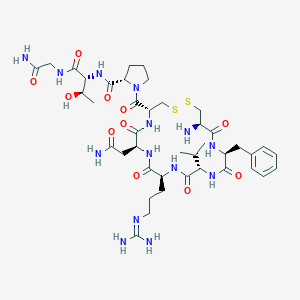
Annetocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, also known as Annetocin, is a hormone that plays a crucial role in various physiological and behavioral processes in animals and humans. It is synthesized in the hypothalamus and released by the posterior pituitary gland into the bloodstream. Oxytocin is best known for its role in facilitating childbirth and lactation, but it also has many other important functions, including social bonding, trust, empathy, and stress regulation.
Applications De Recherche Scientifique
Earthworm Ecotoxicology and Reproductive Biomarker
Annetocin serves as a novel biomarker of reproductive fitness in earthworms, especially in ecological studies involving pollutants like zinc and lead. It is expressed in neurons of the central nervous system and influences egg-laying behavior in earthworms. This makes annetocin a potential molecular genetic biomarker in terrestrial ecotoxicology studies (Ricketts et al., 2004).
Conservation in Annelida
Annetocin, identified in the earthworm Eisenia foetida, is a member of the vasopressin/oxytocin superfamily. Its gene expression is exclusive to neurons involved in reproductive behavior regulation, confirming its role in this aspect of earthworm physiology (Satake et al., 1999).
Annetocin Receptor Identification
The identification of the annetocin receptor (AnR) in earthworms suggests a functional correlation between invertebrate oxytocin/vasopressin-related peptides and egg-laying behavior. AnR shows similarity with mammalian OT/VP receptors, indicating a shared evolutionary origin (Kawada et al., 2004).
Reproductive and Osmoregulatory Roles
Annetocin in earthworms induces egg-laying-like behavior and body-weight reduction, suggesting its involvement in reproductive and osmoregulatory processes. This finding is significant for understanding the physiological functions of invertebrate oxytocin-vasopressin-superfamily peptides (Fujino et al., 1999).
Induction of Egg-Laying Behavior
Annetocin induces a series of egg-laying-related behaviors in earthworms, including rotatory movements and mucous secretion. This indicates its key role in triggering stereotyped egg-laying behaviors in terrestrial or freshwater annelids (Oumi et al., 1996).
Impact on Gut Motility
Annetocin affects the rhythmic, spontaneous contractions of the earthworm gut, suggesting its role in the digestive system. It stimulates gut contraction more potently than oxytocin or vasotocin, highlighting its specific physiological effects in earthworms (Ukena et al., 1995).
Propriétés
Numéro CAS |
154445-03-1 |
|---|---|
Nom du produit |
Annetocin |
Formule moléculaire |
C41H64N14O11S2 |
Poids moléculaire |
993.2 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R,3R)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H64N14O11S2/c1-20(2)31-39(65)49-24(11-7-13-47-41(45)46)34(60)51-26(16-29(43)57)35(61)52-27(19-68-67-18-23(42)33(59)50-25(36(62)53-31)15-22-9-5-4-6-10-22)40(66)55-14-8-12-28(55)37(63)54-32(21(3)56)38(64)48-17-30(44)58/h4-6,9-10,20-21,23-28,31-32,56H,7-8,11-19,42H2,1-3H3,(H2,43,57)(H2,44,58)(H,48,64)(H,49,65)(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,54,63)(H4,45,46,47)/t21-,23+,24+,25+,26+,27+,28+,31+,32-/m1/s1 |
Clé InChI |
DTNQMGKQKUUXKP-PDZKQJQOSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)C(C)C)CC3=CC=CC=C3)N)O |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
Autres numéros CAS |
154445-03-1 |
Séquence |
CFVRNCPXG |
Synonymes |
annetocin cyclo(Cys-Phe-Val-Arg-Asn-Cys)-Pro-Thr-Gly-NH2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



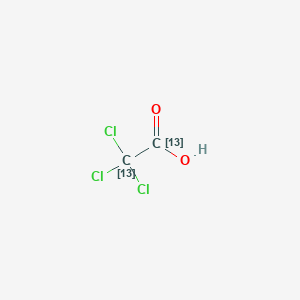
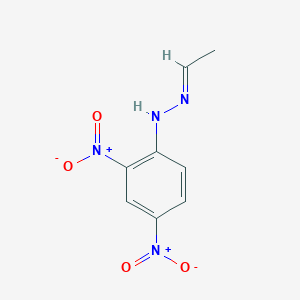
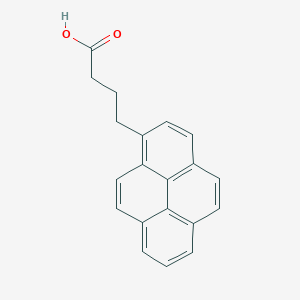
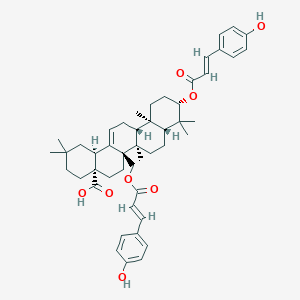
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
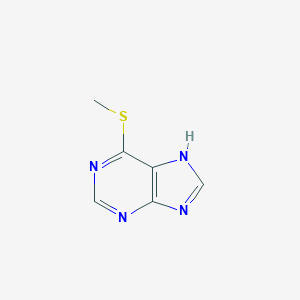
![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)
